2-Hexynyl-NECA

Description

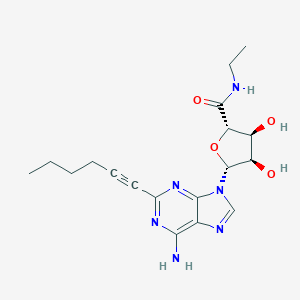

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEACFAXFCKCHZ-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276119 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141018-30-6 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hexynyl-NECA: A Comprehensive Selectivity Profile at Human Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of 2-Hexynyl-NECA (also known as HENECA), a potent adenosine receptor agonist. The information presented herein is curated for researchers and professionals engaged in pharmacology and drug development, offering a detailed overview of its binding affinities and functional potencies at the four human adenosine receptor subtypes: A1, A2A, A2B, and A3.

Core Data Summary

The selectivity of this compound has been systematically evaluated across the human adenosine receptor subtypes. The following tables summarize the quantitative data from radioligand binding and functional assays, providing a clear comparative view of its profile.

Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line | Reference |

| A₁ | [³H]CCPA | 64 | CHO | [1] |

| A₂ₐ | [³H]CGS 21680 | 6.4 | CHO | [1] |

| A₃ | [¹²⁵I]AB-MECA | 23 | CHO | [1] |

Kᵢ values represent the inhibitory constant of this compound in competition binding assays. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at Human Adenosine Receptors

| Receptor Subtype | Functional Assay | Parameter | Value (nM) | Cell Line | Reference |

| A₁ | Adenylyl Cyclase Inhibition | IC₅₀ | 1,200 | CHO | [1] |

| A₂ₐ | Adenylyl Cyclase Stimulation | EC₅₀ | 13 | CHO | [1] |

| A₂ₑ | Adenylyl Cyclase Stimulation | EC₅₀ | 3,100 | CHO | [1] |

| A₃ | Adenylyl Cyclase Inhibition | IC₅₀ | 1,100 | CHO | [1] |

IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values indicate the concentration of this compound required to elicit a 50% response in the respective functional assays.

Analysis of Selectivity

Based on the binding affinity data, this compound demonstrates a clear preference for the A₂ₐ receptor, with a Kᵢ value of 6.4 nM.[1] It exhibits a 10-fold selectivity for the A₂ₐ receptor over the A₁ receptor (Kᵢ = 64 nM) and approximately 3.6-fold selectivity over the A₃ receptor (Kᵢ = 23 nM).[1]

In functional assays, the compound is a potent agonist at the A₂ₐ receptor (EC₅₀ = 13 nM).[1] In contrast, its potency at the A₁, A₂ₑ, and A₃ receptors is significantly lower, with IC₅₀ and EC₅₀ values in the micromolar range.[1] This functional profile reinforces its characterization as a selective A₂ₐ adenosine receptor agonist.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the selectivity profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human A₁, A₂ₐ, and A₃ adenosine receptors.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the respective human adenosine receptor subtypes (A₁, A₂ₐ, or A₃) were cultured and harvested. The cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Competition Binding Assay:

-

A constant concentration of a specific radioligand was used for each receptor subtype:

-

A₁ Receptor: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX)

-

A₂ₐ Receptor: [³H]CGS 21680

-

A₃ Receptor: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA)

-

-

Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptors.

-

Non-specific binding was determined in the presence of a high concentration of a non-selective adenosine receptor agonist, such as 5′-N-Ethylcarboxamidoadenosine (NECA).

-

-

Incubation and Filtration: The reaction mixtures were incubated to allow binding to reach equilibrium. Subsequently, the mixtures were rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters were then washed to remove any unbound radioactivity.

-

Quantification and Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. The data were analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assays

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of this compound at the four human adenosine receptor subtypes.

Methodology:

-

Cell Culture: CHO cells stably expressing one of the four human adenosine receptor subtypes were used.

-

Assay Principle: Adenosine receptors are G protein-coupled receptors. A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). A₁ and A₃ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

-

A₂ₐ and A₂ₑ Receptor (Stimulation Assay):

-

Cells were incubated with increasing concentrations of this compound.

-

The reaction was stopped, and the cells were lysed.

-

The intracellular cAMP concentration was measured using a competitive protein binding assay or an enzyme immunoassay.

-

The data were plotted to generate a dose-response curve, from which the EC₅₀ value was determined.

-

-

A₁ and A₃ Receptor (Inhibition Assay):

-

Cells were first stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

-

Increasing concentrations of this compound were then added to assess its inhibitory effect on forskolin-stimulated cAMP accumulation.

-

The intracellular cAMP levels were measured as described above.

-

The data were analyzed to determine the IC₅₀ value of this compound.

-

Visualizing the Selectivity Profile

The following diagrams illustrate the key experimental workflows and the selectivity profile of this compound.

References

2-Hexynyl-NECA: A Technical Guide to its Adenosine A2a Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of 2-Hexynyl-NECA for the adenosine A2a receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and drug development efforts in this area.

Core Data: Binding Affinity of this compound

This compound is a potent and selective agonist for the adenosine A2a receptor. Its high affinity has been characterized across multiple species. The following tables summarize the reported binding affinities (Ki), a measure of the ligand's ability to bind to the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound for the Adenosine A2a Receptor

| Species | Receptor | Ki (nM) | Reference |

| Human | Adenosine A2a | 6.4 | [1] |

| Rat | Adenosine A2a | 2.2 | [2] |

| Bovine | Adenosine A2a | 1.5 | [2] |

Table 2: Selectivity Profile of this compound

| Species | A2a vs. A1 Receptor Selectivity (fold) | Reference |

| Rat Brain | 60 | [2] |

| Bovine Brain | 160 | [2] |

| Human | 10 (over A1AR) | [1] |

Experimental Protocols

The binding affinity of this compound is typically determined through radioligand binding assays. Functional activity is often assessed using cAMP accumulation assays. The following are detailed methodologies for these key experiments.

Radioligand Displacement Binding Assay

This assay measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand from the adenosine A2a receptor. The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand is the IC50, which can be used to calculate the Ki value.

Materials:

-

Cell Membranes: HEK293 cells stably expressing the human adenosine A2a receptor are commonly used.[3][4]

-

Radioligand: [3H]-CGS 21680 is a frequently used radiolabeled agonist for the A2a receptor.[3][5]

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective adenosine agonist like NECA (e.g., 10 µM) is used to determine non-specific binding.[3][5]

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2.

-

Filtration System: A cell harvester with glass fiber filters (e.g., Brandel GF/B filters) is used to separate bound from free radioligand.[3]

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from cells expressing the A2a receptor. The protein concentration of the membrane suspension should be determined.

-

Assay Setup: In assay tubes, add a constant concentration of the radioligand ([3H]-CGS 21680, e.g., 6 nM).

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound).

-

Non-specific Binding: In a separate set of tubes, add the radioligand and a high concentration of a non-selective agonist (e.g., 10 µM NECA) to determine non-specific binding.[5]

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the mixture at room temperature (e.g., 22°C) for a specified time (e.g., 120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the functional activity of an agonist by quantifying the increase in intracellular cyclic AMP (cAMP) upon receptor activation. The adenosine A2a receptor is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.

Materials:

-

Cell Line: A cell line expressing the adenosine A2a receptor, such as the HiTSeeker ADORA2A Cell Line.[6]

-

Agonist: this compound.

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels, often based on methods like HTRF (Homogeneous Time-Resolved Fluorescence).[6]

-

Phosphodiesterase (PDE) Inhibitor: A compound like IBMX is often included to prevent the degradation of cAMP.[7]

-

Cell Culture Medium and Buffers.

Procedure:

-

Cell Culture: Culture the cells expressing the A2a receptor under appropriate conditions.

-

Cell Plating: Plate the cells in a multi-well plate at a suitable density.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[7]

-

Agonist Stimulation: Add increasing concentrations of the agonist (this compound) to the wells and incubate for a specific time (e.g., 30 minutes) at room temperature.[7]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Follow the instructions of the cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence).

-

Data Analysis: Plot the cAMP concentration as a function of the log concentration of the agonist to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Visualizations

Adenosine A2a Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by an agonist binding to the adenosine A2a receptor.

Caption: Adenosine A2a Receptor Signaling Pathway.

Experimental Workflow: Radioligand Displacement Assay

The following diagram outlines the key steps in a radioligand displacement assay to determine the binding affinity of a test compound.

Caption: Radioligand Displacement Assay Workflow.

Logical Relationship: Determination of Binding Affinity (Ki)

The following diagram illustrates the logical flow from experimental data to the determination of the binding affinity constant (Ki).

Caption: Logic for Determining Binding Affinity (Ki).

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assay: Displacement of [3H]MSX2 from human adenosine receptor A2A expressed in HEK293 cell membranes incubated for 30 mins by radioligand competition... - ChEMBL [ebi.ac.uk]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. innoprot.com [innoprot.com]

- 7. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to 2-Hexynyl-NECA: A Selective Adenosine A₂A Receptor Agonist

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to 2-Hexynyl-NECA (also known as HENECA), a potent and selective agonist for the A₂A adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

This compound is a synthetic derivative of adenosine, characterized by a hexynyl group at the 2-position of the purine ring and an ethylcarboxamido group at the 5'-position of the ribose moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | LGC Standards |

| Synonyms | HENECA, 2-Hexynyl-5'-N-ethylcarboxamidoadenosine | Santa Cruz Biotechnology |

| CAS Number | 141018-30-6 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₈H₂₄N₆O₄ | Abcam[2], Santa Cruz Biotechnology |

| Molecular Weight | 388.42 g/mol | Santa Cruz Biotechnology, LGC Standards |

| Appearance | Solid | Abcam[2] |

| Solubility | Soluble in DMSO (up to 100 mM) | Abcam[2], Sigma-Aldrich[1] |

| Purity | >99% | Abcam[2] |

Biological Activity

This compound is a high-affinity agonist for the A₂A adenosine receptor, demonstrating significant selectivity over other adenosine receptor subtypes. Its activation of the A₂A receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Receptor/System | Source |

| Kᵢ (Binding Affinity) | 2.2 nM | Human A₂A Adenosine Receptor | Abcam[2] |

| EC₅₀ (cAMP Accumulation) | 43 nM | Neutrophils | Abcam[2] |

| EC₅₀ (Superoxide Anion Production Inhibition) | 3.63 nM | Neutrophils | Abcam[2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound via the A₂A adenosine receptor.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. A plausible synthetic route is outlined below, based on general methods for the synthesis of 2-alkynyladenosine derivatives.

Materials:

-

2-Iodo-NECA (2-Iodo-5'-N-ethylcarboxamidoadenosine)

-

1-Hexyne

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

To a solution of 2-Iodo-NECA (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add triethylamine (3 equivalents).

-

Add 1-hexyne (1.5 equivalents), followed by copper(I) iodide (0.1 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Adenosine A₂A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the human A₂A adenosine receptor.

Materials:

-

Membrane preparations from cells stably expressing the human A₂A adenosine receptor (e.g., HEK293-A₂A cells)

-

[³H]-ZM241385 or another suitable A₂A selective radioligand

-

This compound (test compound)

-

NECA (non-selective agonist for determining non-specific binding)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of NECA (e.g., 10 µM, for non-specific binding) or 50 µL of the this compound dilution.

-

50 µL of the radioligand (e.g., [³H]-ZM241385 at a final concentration close to its K₋d).

-

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional agonistic activity of this compound by quantifying the accumulation of intracellular cAMP in a cell-based assay.

Materials:

-

A suitable cell line, such as human neutrophils or a cell line engineered to express the A₂A adenosine receptor.

-

This compound (test compound)

-

Forskolin (a direct adenylyl cyclase activator, used as a positive control and to potentiate Gi-coupled responses if needed)

-

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor to prevent cAMP degradation)

-

Cell culture medium

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF, or other immunoassay-based kits)

-

Multi-well plates (e.g., 96-well)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed the cells in a multi-well plate and culture them until they reach the desired confluency.

-

On the day of the assay, remove the culture medium and pre-incubate the cells with a solution containing a phosphodiesterase inhibitor (e.g., IBMX) in a serum-free medium for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add varying concentrations of this compound to the wells and incubate for an appropriate time (e.g., 15-60 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin).

-

Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.

-

Quantify the amount of cAMP in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response, using a non-linear regression analysis.

References

- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of a new series of N6-arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-carboxamido derivatives of adenosine-5'-N-ethyluronamide as A1 and A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of 2-Hexynyl-NECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of 2-Hexynyl-NECA (HENECA), a potent and selective A₂A adenosine receptor agonist. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data on the pharmacological and physiological effects of this compound from various in vivo and in vitro studies.

Table 1: Receptor Binding Affinity and Selectivity

| Species | Tissue/Cell Line | Receptor | Parameter | Value (nmol/L) | Reference |

| Rat | Brain | A₂A | Kᵢ | 2.2 | [1] |

| Bovine | Brain | A₂A | Kᵢ | 1.5 | [1] |

| Rat | Brain | A₁ | Kᵢ | - | 60-fold lower affinity than A₂A[1] |

| Bovine | Brain | A₁ | Kᵢ | - | 160-fold lower affinity than A₂A[1] |

Table 2: In Vitro Functional Activity

| Preparation | Effect | Parameter | Value | Reference |

| Porcine Coronary Artery | Vasodilation | EC₅₀ | 23.3 nmol/L | [1] |

| Rabbit Platelets | Anti-platelet Aggregation | IC₅₀ | 0.07 µmol/L | [1] |

Table 3: In Vivo Cardiovascular and Anti-thrombotic Effects

| Animal Model | Effect | Administration | Dose | Result | Reference |

| Conscious Spontaneously Hypertensive Rats | Reduction in Systolic Blood Pressure | Intraperitoneal | ED₃₀ = 0.005 mg/kg | Dose-dependent reduction with minimal reflex tachycardia.[1] | |

| Anesthetized Rabbit | Inhibition of ADP-induced Platelet Aggregation (ex vivo) | 30-min Intravenous Infusion | 10 µg/kg | 25.2 ± 3.5% maximal inhibition.[2] | |

| Anesthetized Rabbit | Inhibition of ADP-induced Platelet Aggregation (in vivo) | 30-min Intravenous Infusion | 10 µg/kg | 52.5 ± 5.9% decrease in peak platelet accumulation.[2] | |

| Mice (FeCl₃-induced thrombosis) | Antithrombotic | Bolus | Not specified | Improved antithrombotic properties of cangrelor and prasugrel.[3] | |

| Mice (FeCl₃-induced thrombosis) | Antithrombotic | Chronic | Not specified | Improved antithrombotic properties of cangrelor and prasugrel.[3] | |

| Mice | Hypotension | Bolus | Not specified | Significant hypotension.[3] | |

| Mice | Hypotension | Chronic | Not specified | Much lower hypotensive effect compared to bolus.[3] |

Experimental Protocols

Detailed methodologies for key in vivo experiments investigating the effects of this compound are outlined below.

Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

This model is widely used to evaluate the efficacy of antithrombotic agents.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture, administered intraperitoneally

-

Ferric chloride (FeCl₃) solution (e.g., 7.5% in distilled water)

-

Filter paper (1 x 2 mm)

-

Dissecting microscope

-

Doppler flow probe

Procedure:

-

Anesthetize the mouse and confirm the depth of anesthesia.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissues.

-

Place a Doppler flow probe under the artery to monitor blood flow.

-

Administer this compound or vehicle via the desired route (e.g., intravenous bolus or chronic oral gavage).

-

Saturate a piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a specified duration (e.g., 3 minutes).[4][5]

-

Remove the filter paper and continuously monitor the arterial blood flow until complete occlusion occurs (cessation of flow).

-

The primary endpoint is the time to occlusion.

In Vivo Platelet Aggregation in Rabbits

This method assesses the anti-platelet effects of a compound in a living animal.

Materials:

-

New Zealand White rabbits

-

Anesthetic (e.g., urethane or pentobarbital)

-

Collagen solution (e.g., 75 µg/kg/min) for inducing platelet aggregation

-

Catheters for intravenous administration and blood pressure monitoring

-

Blood pressure transducer and recording system

Procedure:

-

Anesthetize the rabbit and insert catheters into a femoral vein for drug administration and a femoral artery for blood pressure monitoring.

-

Administer this compound or vehicle as a continuous intravenous infusion for a set period (e.g., 30 minutes).[2]

-

Following the compound administration, induce platelet aggregation by intravenous injection of a collagen solution.[6]

-

Monitor hemodynamic parameters, including systolic and diastolic blood pressure, throughout the experiment.

-

Blood samples can be collected at different time points for ex vivo analysis of platelet aggregation.

-

Histological analysis of lung tissue can be performed to assess for the presence of microthrombi.[6]

Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)

This model is used to evaluate the antihypertensive effects of a compound in a conscious, hypertensive animal model.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Catheters for arterial cannulation

-

Blood pressure transducer and data acquisition system

-

Metabolic cages for housing

Procedure:

-

surgically implant a catheter into the femoral or carotid artery of the SHR under anesthesia.[7]

-

Allow the rats to recover from surgery for several days.

-

House the rats in individual metabolic cages that allow for free movement.

-

Connect the arterial catheter to a blood pressure transducer and a data acquisition system to continuously record blood pressure and heart rate.[8][9]

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneally).[1]

-

Monitor and record blood pressure and heart rate before and after drug administration to determine the compound's effect.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: A2A Adenosine Receptor Signaling Pathway.

Caption: General In Vivo Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Platelet aggregation model in vivo (rabbits)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Characterization of HENECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HENECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and neurotransmission. This technical guide provides a comprehensive overview of the pharmacological characteristics of HENECA, including its receptor binding affinity, selectivity profile, and functional activity. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Receptor Binding Affinity and Selectivity

HENECA exhibits high affinity for the human A2A adenosine receptor. Its selectivity has been characterized across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). The binding affinities, expressed as inhibitor constants (Ki), are summarized in the table below. The data indicates that HENECA is a highly potent A3 and A2A receptor agonist, with moderate affinity for the A1 receptor and significantly lower affinity for the A2B receptor.

Table 1: Binding Affinity (Ki) of HENECA at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| A1 | 60 |

| A2A | 6.4 |

| A2B | 6100 |

| A3 | 2.4 |

Data sourced from publicly available databases. The original primary publication for this comprehensive human receptor panel has not been definitively identified.

An earlier study on rat and bovine brain tissues also demonstrated the high affinity and selectivity of HENECA for the A2A receptor over the A1 receptor[1].

Table 2: Binding Affinity (Ki) of HENECA in Rat and Bovine Brain Tissues

| Species | Receptor Subtype | Ki (nM) | A1/A2A Selectivity Ratio |

| Rat | A2A | 2.2 | 60 |

| Bovine | A2A | 1.5 | 160 |

Functional Activity

HENECA's agonism at the A2A receptor leads to the activation of downstream signaling pathways, resulting in various cellular responses. Key functional parameters are its potency in stimulating cyclic AMP (cAMP) accumulation and its ability to inhibit superoxide anion production in neutrophils.

Table 3: Functional Activity of HENECA

| Assay | Cell Type | Parameter | Value (nM) |

| cAMP Accumulation | Neutrophils | EC50 | 43[2] |

| Superoxide Anion Production Inhibition | Neutrophils | EC50 | 3.63[2] |

Signaling Pathway

Activation of the A2A adenosine receptor by HENECA initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed physiological effects.

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of HENECA for adenosine receptors using a competitive radioligand binding assay.

Workflow:

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target adenosine receptor subtype in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the receptor membrane preparation, a specific radioligand (e.g., [3H]-CGS 21680 for A2A receptors), and varying concentrations of HENECA in an appropriate assay buffer. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist or antagonist).

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of HENECA that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the functional potency of HENECA in stimulating cAMP production in whole cells.

Workflow:

References

2-Hexynyl-NECA: A Technical Guide for Researchers

An In-depth Whitepaper on the A₂ₐ Adenosine Receptor Agonist as a Research Tool

This technical guide provides a comprehensive overview of 2-Hexynyl-NECA (HENECA), a potent and selective agonist for the A₂ₐ adenosine receptor. Designed for researchers, scientists, and drug development professionals, this document details its mechanism of action, pharmacological properties, and application in experimental settings.

Introduction

2-Hexynyl-5'-N-ethylcarboxamidoadenosine, commonly known as this compound or HENECA, is a synthetic analog of adenosine. It belongs to the class of A₂ₐ adenosine receptor agonists and is widely utilized as a research tool to investigate the physiological and pathological roles of the A₂ₐ receptor. Its high affinity and selectivity for the A₂ₐ subtype make it a valuable instrument for elucidating the downstream signaling pathways and functional responses mediated by this receptor.

Mechanism of Action

This compound exerts its effects primarily through the activation of the A₂ₐ adenosine receptor, a G-protein coupled receptor (GPCR). The A₂ₐ receptor is predominantly coupled to the Gαs stimulatory protein. Upon agonist binding, a conformational change in the receptor activates Gαs, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cellular response.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound at various adenosine receptor subtypes. Data from different species are presented to provide a comprehensive profile.

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| A₂ₐ | Human | 6.4 | [1] |

| A₁ | Human | ~64 | [1] |

| A₂ₐ | Rat | 2.2 | [2] |

| A₁ | Rat | 132 | [2] |

| A₂ₐ | Bovine | 1.5 | [2] |

| A₁ | Bovine | 240 | [2] |

| A₃ | Human | Potent Agonist (lacks selectivity) | [3] |

Note: The Ki value for human A₁ receptor is estimated based on the reported 10-fold selectivity over hA₁AR.[1]

Table 2: Functional Potency of this compound

| Assay | Tissue/Cell Line | Species | Potency (EC₅₀/IC₅₀) | Reference |

| Vasodilation | Porcine Coronary Artery | Porcine | EC₅₀ = 23.3 nM | [2] |

| Anti-platelet Aggregation | Platelets | Rabbit | IC₅₀ = 70 nM | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound for adenosine receptors.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]-CGS 21680 for A₂ₐ).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound (for competition binding).

-

For non-specific binding wells, add a high concentration of a non-labeled ligand.

-

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol outlines a method to measure the functional effect of this compound on adenylyl cyclase activity.

Materials:

-

Intact cells or cell membranes expressing the A₂ₐ adenosine receptor.

-

This compound stock solution.

-

Assay buffer (e.g., containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX).

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Cell/Membrane Preparation: Prepare cells or membranes as described for the binding assay.

-

Assay Setup: Pre-incubate the cells/membranes with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Add increasing concentrations of this compound to the wells. Include a basal control (no agonist) and a positive control (forskolin).

-

Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes) to allow for cAMP production.

-

Termination: Stop the reaction by adding a lysis buffer or by heat inactivation.

-

cAMP Quantification: Measure the amount of cAMP produced in each sample using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

Applications in Research

This compound is a versatile tool for a wide range of research applications, including:

-

Receptor Characterization: Elucidating the pharmacological properties of A₂ₐ receptors in various tissues and cell types.

-

Signal Transduction Studies: Investigating the downstream signaling pathways activated by A₂ₐ receptor stimulation.

-

Drug Discovery: Serving as a reference compound in the screening and development of new A₂ₐ receptor agonists and antagonists.

-

In Vivo Studies: Exploring the physiological roles of A₂ₐ receptors in animal models of disease, such as inflammation, cardiovascular disorders, and neurodegenerative diseases. For instance, studies have shown its antithrombotic effects in vivo.[4]

Conclusion

This compound is a potent and selective A₂ₐ adenosine receptor agonist that serves as an indispensable tool for researchers in pharmacology and drug discovery. Its well-characterized pharmacological profile, coupled with established experimental protocols, enables detailed investigation of A₂ₐ receptor function. This technical guide provides the essential information for the effective utilization of this compound in a research setting.

References

The Therapeutic Potential of 2-Hexynyl-NECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexynyl-NECA (HENECA) is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor implicated in a multitude of physiological processes. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, summarizing its pharmacological profile, detailing relevant experimental methodologies, and visualizing key signaling pathways. The compiled data underscores its potential in cardiovascular and inflammatory diseases, warranting further investigation into its clinical applications.

Core Pharmacology

This compound is a derivative of the non-selective adenosine agonist NECA (5'-N-ethylcarboxamidoadenosine), modified with a hexynyl group at the 2-position of the adenine ring. This structural modification confers significant selectivity for the A2A adenosine receptor over other adenosine receptor subtypes, particularly the A1 receptor.

Receptor Binding Affinity

In vitro radioligand binding assays have demonstrated the high affinity and selectivity of this compound for the A2A adenosine receptor.

| Receptor Subtype | Tissue Source | Ki (nmol/L) | A1/A2A Selectivity Ratio |

| A2A | Rat Brain | 2.2 | 60 |

| A1 | Rat Brain | 132 | |

| A2A | Bovine Brain | 1.5 | 160 |

| A1 | Bovine Brain | 240 |

Table 1: Receptor Binding Affinity of this compound. This table summarizes the equilibrium dissociation constants (Ki) of this compound for A1 and A2A adenosine receptors in rat and bovine brain tissues. The selectivity ratio indicates the preference for the A2A receptor over the A1 receptor.

Functional Potency

Functional assays have confirmed the potent agonist activity of this compound at the A2A receptor, leading to significant physiological responses.

| Assay | Tissue/System | Parameter | Value |

| Vasodilation | Porcine Coronary Artery | EC50 | 23.3 nmol/L |

| Anti-platelet Aggregation | Rabbit Platelets | IC50 | 0.07 µmol/L |

| Blood Pressure Reduction | Spontaneously Hypertensive Rats (in vivo) | ED30 | 0.005 mg/kg (i.p.) |

Table 2: Functional Potency of this compound. This table presents the effective concentration (EC50), inhibitory concentration (IC50), and effective dose (ED30) of this compound in various functional assays, demonstrating its potent vasodilatory, anti-aggregatory, and hypotensive effects.

Signaling Pathways

Activation of the A2A adenosine receptor by this compound initiates a well-defined intracellular signaling cascade. The canonical pathway involves the coupling to a Gs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the observed physiological effects such as vasodilation and inhibition of platelet aggregation.

The Role of 2-Hexynyl-NECA in Modulating cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Hexynyl-NECA (HENECA), a potent and selective agonist for the A2A adenosine receptor, and its intricate relationship with the cyclic adenosine monophosphate (cAMP) signaling pathway. Through a comprehensive review of its pharmacological profile and the downstream effects of A2A receptor activation, this document serves as a critical resource for professionals engaged in adenosine receptor research and the development of novel therapeutics targeting this pathway.

Core Concepts: this compound and the A2A Adenosine Receptor

This compound is a synthetic derivative of adenosine that exhibits high affinity and selectivity for the A2A adenosine receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The A2AR is predominantly coupled to the stimulatory G-protein (Gs), which, upon activation, initiates a signaling cascade that leads to the production of the second messenger, cAMP.[2] The pharmacological activity of this compound makes it a valuable tool for investigating the physiological and pathophysiological roles of A2AR signaling.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound at the A2A adenosine receptor have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and functional activity in stimulating cAMP production.

| Compound | Receptor | Species | Assay Type | Kᵢ (nM) | Reference |

| This compound | A2A | Rat | Radioligand Binding | 2.2 | [1] |

| This compound | A2A | Bovine | Radioligand Binding | 1.5 |

Table 1: Binding Affinity of this compound for A2A Adenosine Receptors.

| Compound | Cell Line/Tissue | Functional Readout | EC₅₀ (nM) | Reference |

| This compound | Neutrophils | cAMP Accumulation | 43 | [1] |

Table 2: Functional Potency of this compound in Stimulating cAMP Accumulation.

The A2A Receptor-Mediated cAMP Signaling Pathway

The canonical signaling pathway initiated by the activation of the A2A adenosine receptor by an agonist such as this compound is depicted below. This pathway plays a crucial role in various physiological processes, including vasodilation, inhibition of inflammation, and neurotransmission.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on cAMP signaling. The following sections outline standardized protocols for radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound for the A2A adenosine receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the A2A adenosine receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the A2A adenosine receptor (e.g., from CHO or HEK293 cells)

-

[³H]-CGS 21680 (radioligand)

-

This compound (test compound)

-

NECA (non-specific binding control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

A fixed concentration of [³H]-CGS 21680

-

Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of NECA (for non-specific binding).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

References

Methodological & Application

2-Hexynyl-NECA: In Vitro Experimental Protocols for Adenosine Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of 2-Hexynyl-NECA, a potent and selective agonist for the A2A adenosine receptor. The provided methodologies are essential for researchers investigating the pharmacological properties of this compound and its potential therapeutic applications.

Introduction

This compound (HENECA) is a synthetic derivative of adenosine that exhibits high binding affinity and functional potency at the A2A adenosine receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including vasodilation, inflammation, and neurotransmission. Its selectivity for the A2A subtype over other adenosine receptors makes it a valuable tool for dissecting the specific roles of this receptor in cellular signaling.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at human adenosine receptors as reported in the scientific literature.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Cell Line | K_i (nM) | Reference |

| A2A | [³H]-CGS 21680 | CHO | 6.4 | [1] |

| A1 | Not Specified | Not Specified | ~64 | [1] |

K_i (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.

Table 2: Functional Potency of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Adenylyl Cyclase Stimulation | Not Specified | EC₅₀ (nM) | Not explicitly found for this compound, but qualitatively potent | |

| Anti-platelet Aggregation | Rabbit Platelets | IC₅₀ (µM) | 0.07 | [2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for use with this compound.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the A2A adenosine receptor.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human A2A adenosine receptor.

-

Radioligand: [³H]-CGS 21680 (a selective A2A agonist radioligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled A2A agonist (e.g., 10 µM NECA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: GF/B or equivalent.

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the this compound dilution.

-

50 µL of [³H]-CGS 21680 (at a concentration near its K_d value).

-

50 µL of cell membrane suspension (typically 20-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Adenylyl Cyclase Activity Assay

This protocol measures the functional potency of this compound in stimulating adenylyl cyclase activity.

Materials:

-

Cells: CHO or HEK293 cells expressing the human A2A adenosine receptor.

-

Test Compound: this compound.

-

Stimulant (optional): Forskolin (to potentiate the signal).

-

Assay Buffer: Typically a buffer containing ATP, Mg²⁺, and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP Detection Kit: Commercially available kits based on various detection methods (e.g., ELISA, HTRF, luminescence).

Procedure:

-

Seed cells in a 96-well plate and grow to confluency.

-

On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 10-15 minutes at 37°C.

-

Add varying concentrations of this compound to the wells. An optional co-treatment with a low concentration of forskolin can be used to amplify the cAMP signal.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection kit.

-

Plot the cAMP concentration against the log concentration of this compound and determine the EC₅₀ value using non-linear regression.

ERK1/2 Phosphorylation Assay

This protocol assesses the ability of this compound to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of A2A receptor activation.

Materials:

-

Cells: CHO or HEK293 cells expressing the human A2A adenosine receptor.

-

Test Compound: this compound.

-

Serum-free Medium.

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate.

-

Western Blotting Equipment and Reagents.

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat the cells with varying concentrations of this compound for 5-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the unstimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows for the described experimental protocols.

Caption: A2A Receptor Signaling Pathway

Caption: In Vitro Experimental Workflows

References

Application Notes and Protocols for 2-Hexynyl-NECA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexynyl-NECA is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation, neurotransmission, and vasodilation. Its use in cell culture allows for the investigation of A2A receptor signaling pathways and the development of novel therapeutics targeting this receptor. This document provides detailed protocols for the dissolution of this compound and its application in cell culture experiments.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 388.42 g/mol | [1] |

| Solubility in DMSO | 20 mg/mL | [2] |

| Storage Temperature | 2-8°C (solid form) | [2] |

| Receptor Selectivity | Selective Adenosine A2A Receptor Agonist | [3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell culture experiments.

Materials:

-

This compound (solid form)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 388.42 g/mol * (1000 mg / 1 g) = 3.8842 mg

-

-

-

Weighing the compound:

-

Carefully weigh out approximately 3.88 mg of this compound and place it in a sterile microcentrifuge tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound.

-

Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Storage of Stock Solution:

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed complete cell culture medium

-

Sterile serological pipettes and pipette tips

-

Cell culture plates with seeded cells

Procedure:

-

Determine the final desired concentration of this compound.

-

The effective concentration of this compound can vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

-

-

Calculate the required volume of stock solution.

-

For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):

-

Volume of stock solution = (10 µM * 1 mL) / 10 mM = 1 µL

-

-

-

Prepare the working solution.

-

Directly add the calculated volume of the 10 mM this compound stock solution to the pre-warmed complete cell culture medium.

-

Mix gently but thoroughly by pipetting up and down or by swirling the container.

-

-

Control for Solvent Effects.

-

It is critical to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used.

-

The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% (v/v) to minimize non-specific effects.[4][5] For a 1:1000 dilution of the DMSO stock, the final DMSO concentration will be 0.1%. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be empirically determined.[1][6]

-

-

Treat the cells.

-

Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired period according to your experimental design.

-

Visualizations

Adenosine A2A Receptor Signaling Pathway

References

- 1. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of 2-Hexynyl-NECA for Platelet Aggregation Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexynyl-NECA (HE-NECA) is a potent and selective agonist for the A2A adenosine receptor, a key regulator of platelet function. Activation of the A2A receptor on platelets leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation and aggregation.[1] This makes this compound a valuable tool for in vitro studies of platelet function and for the development of novel antiplatelet therapies. This document provides detailed application notes and protocols for determining the optimal concentration of this compound in platelet aggregation assays.

Data Presentation

The following table summarizes the quantitative data for this compound in platelet function assays based on published literature.

| Parameter | Agonist | Value | Cell Type/Assay Condition | Reference |

| IC50 | ADP | 90 ± 6 nM | Human Platelet Aggregation (Turbidimetric Method) | [1] |

| IC50 | ADP | 0.2 µM | Human Whole Blood Aggregation | [2][3] |

| EC50 | - | 59 ± 3 nM | cAMP Level Increase in Human Platelets | [1] |

Signaling Pathway of this compound in Platelets

This compound exerts its anti-platelet effect by activating the A2A adenosine receptor, a Gs protein-coupled receptor. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels inhibits platelet activation and aggregation.

References

Application Notes and Protocols for 2-Hexynyl-NECA Administration in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of 2-Hexynyl-NECA (HE-NECA), a selective A2A adenosine receptor agonist. The following sections detail the administration routes, dosages, and experimental protocols based on published research, alongside a visualization of the relevant signaling pathway.

Data Summary

The following table summarizes the quantitative data for in vivo experiments using this compound in a mouse model of ferric chloride-induced thrombosis.

| Parameter | Bolus Administration | Chronic Administration | Reference |

| Animal Model | Male Swiss mice | Male Swiss mice | [1][2] |

| Administration Route | Intravenous (bolus) | Not explicitly stated, implied subcutaneous or intraperitoneal for chronic dosing | [1][2] |

| Dosage | 2 mg/kg and 4 mg/kg b.w. | Doses corresponding to bolus administration | [1][2] |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Inferred from structurally similar compounds |

| Observed Effects | - Enhanced antithrombotic properties of cangrelor and prasugrel.[1] - Significant hypotension at higher doses.[2] - No significant effect on blood-brain barrier permeability.[2] | - Effective in improving antithrombotic properties of P2Y12 inhibitors.[1][2] - Lower hypotensive effect compared to bolus administration.[2] | [1][2] |

Experimental Protocols

Drug Preparation

This protocol is based on the recommended solvent for the structurally similar parent compound, NECA, and may require optimization for this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Weigh the required amount of this compound powder to achieve the desired final concentration for dosing (e.g., for a 2 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.5 mg/mL).

-

Add the DMSO to the this compound powder and vortex until the powder is completely dissolved.

-

Add the PEG300 and vortex thoroughly.

-

Add the Tween-80 and vortex thoroughly.

-

Finally, add the saline to reach the final volume and vortex until a clear solution is obtained.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Prepare the solution fresh on the day of the experiment.

In Vivo Administration: Ferric Chloride-Induced Thrombosis Model in Mice

This protocol describes the administration of this compound in a common model of arterial thrombosis.

Materials:

-

Male Swiss mice (25-30g)

-

Prepared this compound solution

-

Anesthetic (e.g., ketamine/xylazine)

-

Ferric chloride (FeCl₃) solution (e.g., 10%)

-

Filter paper discs (2 mm diameter)

-

Surgical instruments

-

Microscope with a camera for vessel observation

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic regimen.

-

Surgically expose the carotid artery.

-

Bolus Administration: Administer the prepared this compound solution intravenously (e.g., via the tail vein) at the desired dosage (2 mg/kg or 4 mg/kg).

-

Chronic Administration: For chronic studies, administer the drug over a period of time using an appropriate route (e.g., daily intraperitoneal or subcutaneous injections) prior to the thrombosis induction.

-

To induce thrombosis, apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and monitor the artery for thrombus formation using the microscope.

-

Record the time to vessel occlusion.

-

At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Mandatory Visualizations

A2A Adenosine Receptor Signaling Pathway

This compound is a selective agonist for the A2A adenosine receptor, a G-protein coupled receptor (GPCR). Its activation primarily leads to an increase in intracellular cyclic AMP (cAMP) levels.

Caption: A2A adenosine receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Thrombosis Model

The following diagram illustrates the key steps in the experimental protocol for evaluating the antithrombotic effects of this compound.

Caption: Workflow for the ferric chloride-induced thrombosis model.

References

Application Notes and Protocols for 2-Hexynyl-NECA in Radioligand Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hexynyl-NECA (HENECA), a C2-substituted derivative of the potent adenosine receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA), is a valuable tool in pharmacology for studying adenosine receptors. It exhibits high affinity, particularly for the A2A adenosine receptor (A2AAR), and serves as a selective agonist in various experimental models.[1][2] These application notes provide a comprehensive overview of HENECA's binding profile and a detailed protocol for its use in competitive radioligand binding assays to characterize its interaction with adenosine receptor subtypes.

Binding Affinity Profile of this compound

This compound has been characterized for its binding affinity at the four human adenosine receptor subtypes (A1, A2A, A2B, A3). The compound demonstrates high affinity for the A2A receptor.[3][4] The affinity values (Ki) from competitive radioligand binding assays are summarized below.

| Compound | Receptor Subtype | Ki (nM) | Reference Radioligand | Cell Line | Citation |

| This compound (HENECA) | Human A1 | ~64* | [3H]CCPA | CHO | [3][4] |

| Human A2A | 6.4 | [3H]CGS 21680 | CHO | [3][4] | |

| Human A3 | High Affinity** | [125I]AB-MECA | CHO | [4] | |

| NECA (Parent Compound) | Human A1 | 14 | [3H]CCPA | CHO | [4] |

| Human A2A | 20 | [3H]CGS 21680 | CHO | [4] | |

| Human A3 | 6.2 | [125I]AB-MECA | CHO | [4] |

*Affinity for A1 is estimated based on the reported 10-fold selectivity for A2A over A1.[3] **HENECA displays high affinity for the A3 receptor, comparable to its A2A affinity, making it slightly A3 selective in some contexts.[4]

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine.[5][6] They are classified into four subtypes: A1, A2A, A2B, and A3. These subtypes couple to different G proteins to initiate downstream signaling cascades.

-

A1 and A3 Receptors: These receptors primarily couple to inhibitory G proteins (Gi/o). Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

-

A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[8][9] This rise in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[9][10]

Application: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11] A competitive binding assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor.[12][13]

Experimental Workflow: Filtration Binding Assay